(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate
Description
(E)-Ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone, a sulfonamide-linked 4-methylpiperidine moiety, and an aromatic phenyl group. The (E)-configuration of the double bond in the but-2-enoate chain is critical for its stereochemical and electronic properties, influencing reactivity and biological interactions. This compound is structurally analogous to inhibitors targeting enzymes such as carbonic anhydrases or proteases, where sulfonamide groups are common pharmacophores .
Properties
IUPAC Name |
ethyl (E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-9,14H,3,10-13H2,1-2H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRRDVYOJTZLAS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling with the enone moiety: The final step involves the coupling of the sulfonylated aromatic compound with an enone precursor under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enone moiety.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring using reagents such as sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, functional groups, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility :
- The sulfonamide group in the target compound enhances polarity compared to methoxy or alkyl-substituted analogs, improving aqueous solubility .
- Piperidine/piperazine derivatives (e.g., compounds from ) exhibit varied solubility due to nitrogen basicity and substitution patterns.
Bioactivity Trends: Sulfonamide-containing compounds (e.g., target compound and difluoroethyl analog ) are associated with enzyme inhibition, particularly in serine proteases or carbonic anhydrases. Carboxylic acid derivatives (e.g., 4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid ) show metal-binding properties, useful in analytical chemistry.
Synthetic Flexibility :
- Ethyl esters (target compound, ) are common intermediates for further functionalization, whereas carboxylic acids () are terminal products.
Biological Activity
(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is a compound characterized by its unique structure and potential therapeutic applications. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure
The compound's structure can be described as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit various enzymes, particularly carbonic anhydrases and certain proteases, which are crucial in several physiological processes.
- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial properties, often functioning as competitive inhibitors of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Inhibition of bacterial growth (MIC values reported) |
| Study 2 | Anti-inflammatory | Animal models | Reduction in inflammatory markers (e.g., cytokines) |
| Study 3 | Enzyme inhibition | Enzyme kinetics | IC50 values indicating effective inhibition of target enzymes |
Case Studies
Several case studies have investigated the biological effects and therapeutic potential of compounds similar to (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate:
- Case Study A : Evaluated the compound's efficacy against resistant bacterial strains. Results indicated significant antibacterial activity, suggesting its potential use in treating infections caused by multidrug-resistant bacteria.
- Case Study B : Investigated the anti-inflammatory properties in a model of chronic inflammation. The study found that treatment with the compound led to a marked decrease in swelling and pain, supporting its use as an anti-inflammatory agent.
- Case Study C : Focused on the pharmacokinetics and bioavailability of the compound. It demonstrated favorable absorption characteristics and metabolic stability, indicating potential for oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
